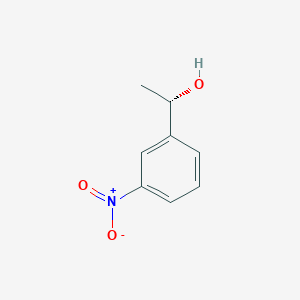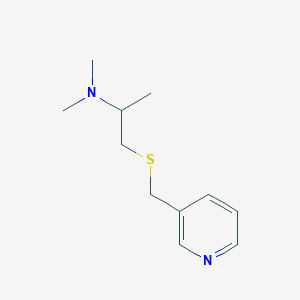
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)-, commonly known as DMAPT, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic organic compound with a molecular weight of 255.4 g/mol and a chemical formula of C12H21NOS.
Mécanisme D'action
DMAPT inhibits the activation of the NF-κB signaling pathway by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB. This leads to the suppression of NF-κB-mediated gene transcription, which is involved in cell survival, proliferation, and inflammation.
Effets Biochimiques Et Physiologiques
DMAPT has been shown to have anti-tumor and anti-inflammatory effects in various preclinical models. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of DMAPT.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMAPT is its high selectivity for the NF-κB signaling pathway, which makes it a promising therapeutic agent for various diseases. However, its low solubility in water and potential toxicity limit its use in lab experiments.
Orientations Futures
1. Investigate the potential therapeutic applications of DMAPT in other diseases, such as cardiovascular and metabolic disorders.
2. Develop more efficient synthesis methods for DMAPT to improve its purity and yield.
3. Investigate the potential synergistic effects of DMAPT with other therapeutic agents.
4. Develop new formulations of DMAPT to improve its solubility and bioavailability.
5. Investigate the potential long-term effects of DMAPT on human health.
Méthodes De Synthèse
The synthesis of DMAPT involves the reaction of pyridine-3-carboxaldehyde with 2-(dimethylamino)propylthiol in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain DMAPT in high purity.
Applications De Recherche Scientifique
DMAPT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-tumor effects by inhibiting the NF-κB signaling pathway, which is involved in cell survival, proliferation, and inflammation. DMAPT also has anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Propriétés
Numéro CAS |
102206-62-2 |
|---|---|
Nom du produit |
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)- |
Formule moléculaire |
C11H18N2S |
Poids moléculaire |
210.34 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(pyridin-3-ylmethylsulfanyl)propan-2-amine |
InChI |
InChI=1S/C11H18N2S/c1-10(13(2)3)8-14-9-11-5-4-6-12-7-11/h4-7,10H,8-9H2,1-3H3 |
Clé InChI |
CAXVNNIJRUSCDB-UHFFFAOYSA-N |
SMILES |
CC(CSCC1=CN=CC=C1)N(C)C |
SMILES canonique |
CC(CSCC1=CN=CC=C1)N(C)C |
Synonymes |
Pyridine, 3-(((2-(dimethylamino)propyl)thio)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



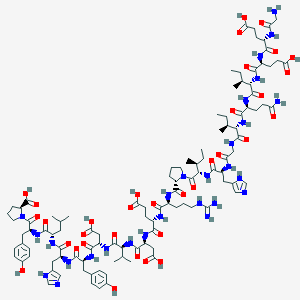
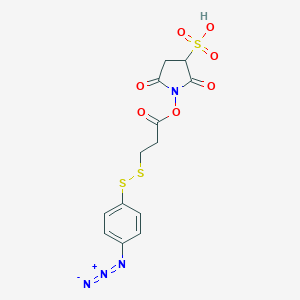
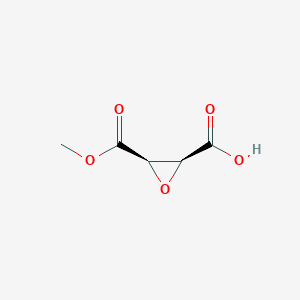
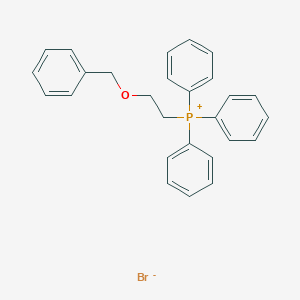
![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
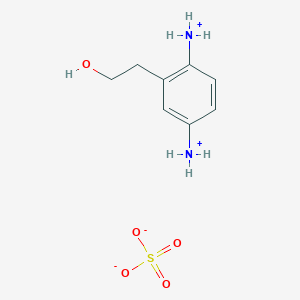
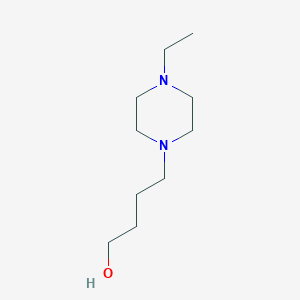
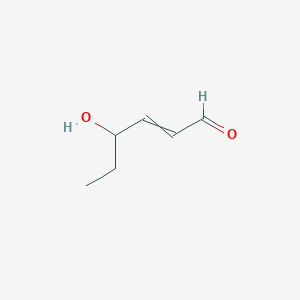
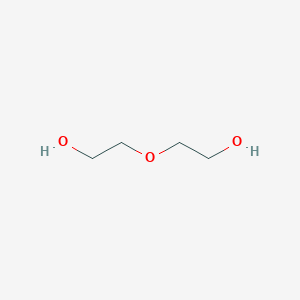
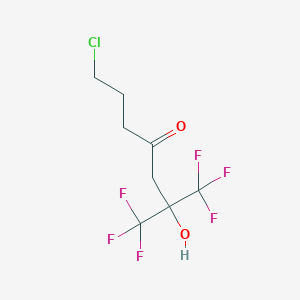
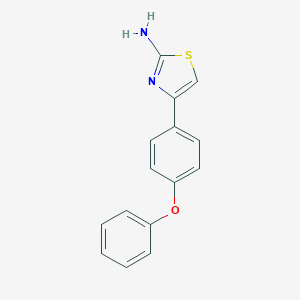
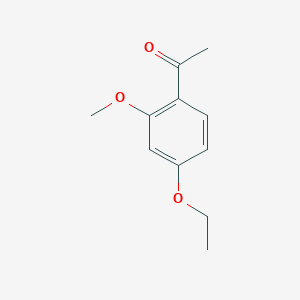
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
